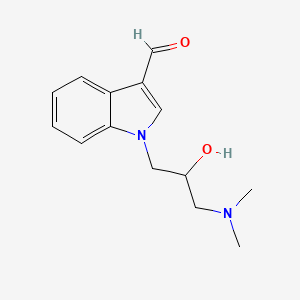

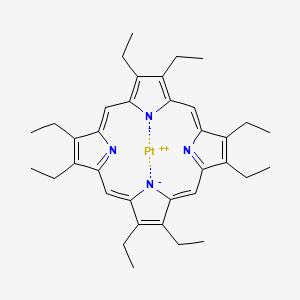

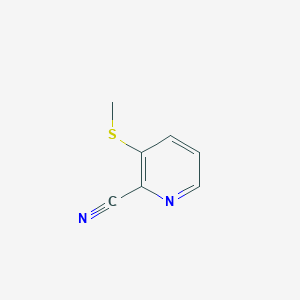

![molecular formula C14H12BrNO4S B3123793 3-[(Benzylamino)sulfonyl]-4-bromobenzoic acid CAS No. 312758-94-4](/img/structure/B3123793.png)

3-[(Benzylamino)sulfonyl]-4-bromobenzoic acid

Übersicht

Beschreibung

3-[(Benzylamino)sulfonyl]-4-bromobenzoic acid is a useful research compound. Its molecular formula is C14H12BrNO4S and its molecular weight is 370.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions :

- The amination of amino and azidoindazoles by hydroxylamine-O-sulfonic acid results in the formation of previously unreported diamino and azidoindazoles, which undergo autoxidation to form 4-aminobenzotriazine (Dyablo et al., 2001).

- Practical syntheses of fluorobenzylamine and corresponding methylsulfonyl analogs are reported, involving the introduction of a methylthio moiety and regioselective methods (Perlow et al., 2007).

- Synthesis of 1-(2-Bromethyl)butylamin from Butyrylessigsaure-ethylester and Benzylamin, involving various chemical transformations, demonstrates the versatility of benzylamino compounds in organic synthesis (Habermehl & Andres, 1977).

Pharmaceutical and Biochemical Research :

- Sulfones, including benzylamino sulfones, are key in pharmaceuticals and agrochemicals. The study on decarboxylative radical sulfonylation emphasizes the significance of sulfones in organic chemistry and drug synthesis (He et al., 2020).

- The relationship between structure and color in disazo direct dyes derived from diamino derivatives of diphenylamine-2-sulfonic acid and stilbene-2,2'-disulfonic acid has implications for the development of non-benzidine and benzidine disazo direct dyes in medical diagnostics and research (Chao & Yang, 1995).

Material Science and Engineering :

- Research on o-quinodimethanes derived from o-[(trimethylsilyl)methyl]benzyl p-tolyl sulfones emphasizes the importance of sulfones in the synthesis of advanced materials and their applications in material science (Lenihan & Shechter, 1999).

- The application of halobenzoics, including bromobenzoic acid, in modifying poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) for high-efficiency ITO-free organic solar cells demonstrates the role of benzylamino sulfones in renewable energy technologies (Tan et al., 2016).

Environmental Science and Cleanup :

- Studies on the biodegradation of brominated phenols and benzoic acids under various conditions, including iron-reducing, sulfidogenic, and methanogenic, highlight the environmental implications and applications of benzylamino sulfones in pollution control and environmental cleanup (Monserrate & Häggblom, 1997).

Wirkmechanismus

Target of Action

The primary target of 3-[(Benzylamino)sulfonyl]-4-bromobenzoic acid is the homologous recombination (HR) protein RAD51 . RAD51 plays a crucial role in DNA repair and maintenance of chromosomal stability.

Mode of Action

This compound acts as a stimulator of RAD51 . It enhances the activity of RAD51, promoting the repair of DNA double-strand breaks through the HR pathway .

Biochemical Pathways

The compound affects the homologous recombination pathway . By stimulating RAD51, it enhances the repair of DNA double-strand breaks, which are critical for maintaining genomic integrity .

Result of Action

The stimulation of RAD51 by this compound leads to enhanced DNA repair via the HR pathway . This can potentially contribute to the maintenance of genomic stability and prevention of diseases associated with genomic instability, such as cancer .

Eigenschaften

IUPAC Name |

3-(benzylsulfamoyl)-4-bromobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO4S/c15-12-7-6-11(14(17)18)8-13(12)21(19,20)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEQMMPAOITRLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

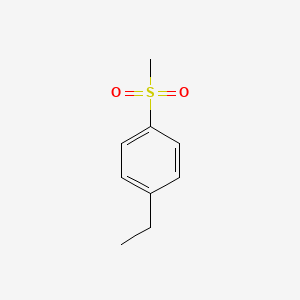

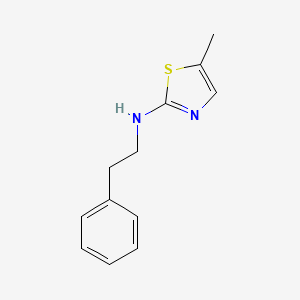

![Methyl 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3123729.png)

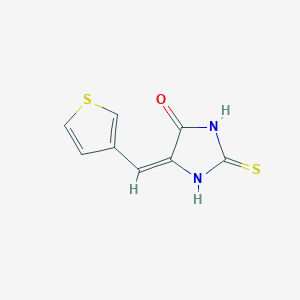

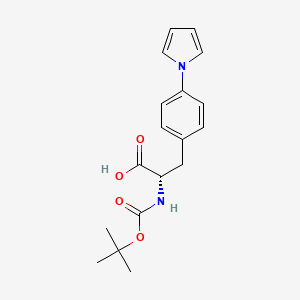

![2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B3123737.png)

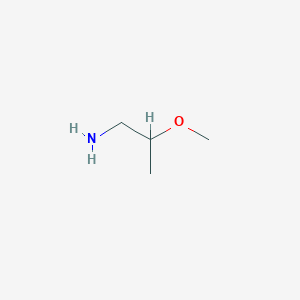

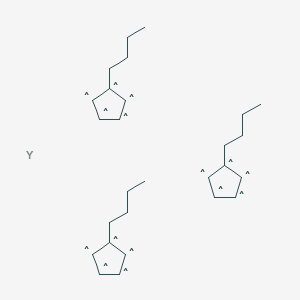

![4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine](/img/structure/B3123766.png)

![ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3123830.png)